

A Comparative Guide to Theoretical and Experimental Properties of 1-Nitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-Nitronaphthalene	
Cat. No.:	B1191548	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of theoretical models for predicting the properties of **1-Nitronaphthalene** against experimental data. The following sections detail a side-by-side comparison of physicochemical and spectroscopic properties, outline the experimental methodologies used for their determination, and present a logical workflow for the validation process.

Data Presentation: Comparison of Predicted and Experimental Properties

The validation of theoretical models is crucial for their application in predicting the behavior of molecules like **1-Nitronaphthalene**. Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set is a commonly employed theoretical model for such predictions. This section compares the data obtained from this model with experimentally determined values.

Physicochemical Properties

Property	Experimental Value	Theoretical Value (DFT/B3LYP/6-31G(d))
Molecular Formula	C10H7NO2	C10H7NO2
Molecular Weight	173.17 g/mol	173.17 g/mol
Melting Point	53-57 °C	Not Applicable
Boiling Point	304 °C	Not Applicable
Dipole Moment	4.1 D	4.3 D[1]

Spectroscopic Properties

¹H NMR Chemical Shifts (CDCl₃, ppm)

Proton	Experimental Chemical Shift (ppm)
H-2	7.90 – 7.82 (m)
H-3	7.56 – 7.46 (m)
H-4	7.56 – 7.46 (m)
H-5	7.90 – 7.82 (m)
H-6	7.41 – 7.30 (m)
H-7	7.41 – 7.30 (m)
H-8	6.82 (dd, J = 6.8, 1.6 Hz)

¹³C NMR Chemical Shifts (CDCl₃, ppm)

Carbon	Experimental Chemical Shift (ppm)
C-1	142.11
C-2	123.62
C-3	128.49
C-4	124.78
C-4a	134.38
C-5	120.79
C-6	125.79
C-7	126.31
C-8	118.87
C-8a	109.62

Infrared Spectroscopy (Selected Peaks)

Experimental Wavenumber (cm ⁻¹)	Assignment
~3100-3000	Aromatic C-H stretch
~1600, ~1500	Aromatic C=C stretch
~1520, ~1340	N-O asymmetric and symmetric stretch
Below 900	C-H out-of-plane bending

Mass Spectrometry

m/z	Interpretation
173	Molecular ion [M]+
127	[M-NO ₂] ⁺
115	[M-NO ₂ -C] ⁺
77	Phenyl cation

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental data. The following are standard protocols for determining the key properties of **1-Nitronaphthalene**.

Melting Point Determination (Capillary Method)

This procedure follows the guidelines of ASTM E324.

- Sample Preparation: A small amount of dry, powdered 1-Nitronaphthalene is packed into a capillary tube to a height of 2-4 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the last solid crystal melts is the final melting point.

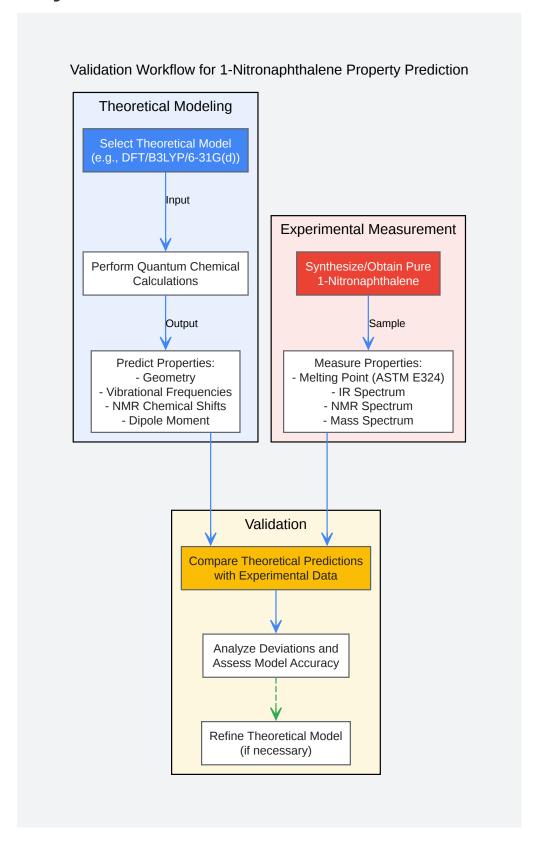
Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for a solid sample.

Sample Preparation: A small amount of 1-Nitronaphthalene is finely ground with dry
potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

- Apparatus: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure: The KBr pellet is placed in the sample holder of the spectrometer. A background spectrum of air is recorded. The sample spectrum is then recorded over the range of 4000-400 cm⁻¹.
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in **1-Nitronaphthalene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy


- Sample Preparation: Approximately 5-10 mg of **1-Nitronaphthalene** is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Apparatus: A high-resolution NMR spectrometer (e.g., 400 MHz).
- Procedure: The NMR tube is placed in the spectrometer probe. The magnetic field is shimmed to achieve homogeneity. Both ¹H and ¹³C NMR spectra are acquired.
- Data Analysis: The chemical shifts of the signals are reported in parts per million (ppm)
 relative to TMS. The multiplicity and integration of the proton signals are also determined.

Mass Spectrometry

- Sample Introduction: A dilute solution of **1-Nitronaphthalene** in a suitable volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).
- Apparatus: A mass spectrometer with an electron ionization (EI) source.
- Procedure: The sample is ionized in the EI source, and the resulting positively charged ions are accelerated into the mass analyzer. The mass-to-charge ratio (m/z) of the ions is measured.
- Data Analysis: The resulting mass spectrum shows the molecular ion and various fragment ions, which provide information about the structure of the molecule.

Mandatory Visualization

Click to download full resolution via product page

Caption: Logical workflow for the validation of theoretical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comparative Guide to Theoretical and Experimental Properties of 1-Nitronaphthalene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191548#validation-of-theoretical-models-for-predicting-1-nitronaphthalene-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com